Cas no 2171633-55-7 (2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid)
2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid
- 2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid
- 2171633-55-7
- EN300-1490839
-
- Inchi: 1S/C26H28N2O5/c29-23(30)22(16-10-11-16)28-24(31)26(12-5-13-26)15-27-25(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,27,32)(H,28,31)(H,29,30)
- InChI Key: JVGUKKQOXABCPR-UHFFFAOYSA-N
- SMILES: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC(C(=O)O)C1CC1
Computed Properties
- Exact Mass: 448.19982200g/mol
- Monoisotopic Mass: 448.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 740
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 105Ų
2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1490839-1.0g |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1490839-50mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-100mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-250mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-500mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-1000mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-2500mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-5000mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1490839-10000mg |
2-cyclopropyl-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)acetic acid |
2171633-55-7 | 10000mg |
$14487.0 | 2023-09-28 |
2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid
Comprehensive Analysis of 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid (CAS No. 2171633-55-7)
The compound 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid (CAS No. 2171633-55-7) is a highly specialized peptide derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and peptide-based therapeutics, aligning with the growing demand for targeted therapies and precision medicine.
One of the most notable features of 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid is its Fmoc-protected amino acid moiety, which is widely used in solid-phase peptide synthesis (SPPS). This method is a cornerstone in modern peptide chemistry, enabling the efficient production of complex peptides for biomedical applications. The cyclopropyl ring in the structure adds steric constraints, which can influence the conformational stability of resulting peptides, a critical factor in drug design. As the pharmaceutical industry shifts toward personalized medicine, compounds like this are gaining attention for their ability to fine-tune molecular interactions.
In recent years, the scientific community has explored the use of 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid in peptide-based drug delivery systems. Its Fmoc group not only facilitates synthesis but also enhances solubility, a key consideration in formulation development. This aligns with current trends in biopharmaceuticals, where researchers seek to improve bioavailability and reduce off-target effects. Additionally, the compound’s cyclobutyl backbone contributes to its metabolic stability, a highly sought-after property in protease-resistant peptides.
The versatility of CAS No. 2171633-55-7 extends to its potential use in chemical biology studies. For instance, it can serve as a building block for fluorescent probes or enzyme inhibitors, addressing the rising interest in molecular imaging and diagnostic tools. With the increasing focus on AI-driven drug discovery, computational chemists are also leveraging such compounds to train machine learning models for predicting structure-activity relationships (SAR). This intersection of synthetic chemistry and computational approaches highlights the compound’s relevance in cutting-edge research.
From a commercial perspective, 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid is available through specialized chemical suppliers catering to academic and industrial laboratories. Its pricing and availability are influenced by the demand for high-purity intermediates in GMP-compliant synthesis. As regulatory standards for peptide therapeutics become stricter, the need for well-characterized compounds like this is expected to grow, further driving market interest.
In conclusion, 2-cyclopropyl-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)acetic acid (CAS No. 2171633-55-7) represents a critical tool in advancing peptide science and drug development. Its structural attributes and functional groups make it indispensable for researchers exploring next-generation therapeutics. As the fields of biotechnology and pharmaceutical innovation evolve, this compound is poised to play a pivotal role in shaping the future of precision healthcare.
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